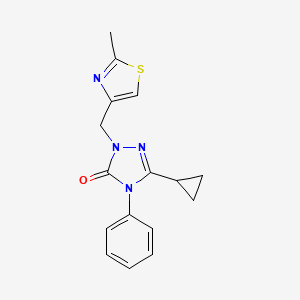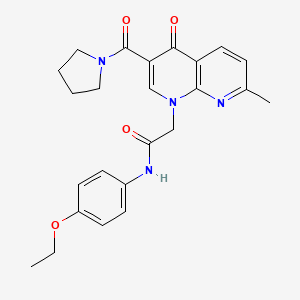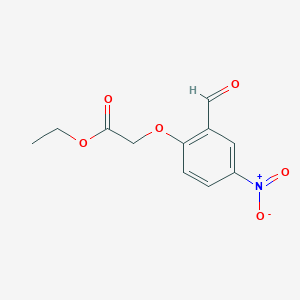![molecular formula C18H19Cl2N3S B2537028 5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1217052-94-2](/img/structure/B2537028.png)
5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzothiazole family and is known for its unique chemical properties.
科学的研究の応用
The search returned results for other chemicals and compounds, highlighting their pharmacological effects, metabolism, and potential therapeutic applications. For instance, studies on various benzodiazepines like midazolam and sertaconazole discuss their effects on sleep, anesthesia, and anti-fungal applications respectively (Krieger, Mangin, & Kurtz, 1983; Nasarre, Umbert, Herrero, Roset, Márquez, Torres, & Ortiz, 1992). These insights, while not directly related to "5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride", showcase the breadth of scientific inquiry into the pharmacological applications of complex compounds.
作用機序
Target of Action
The primary target of 5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain. This enzyme plays a crucial role in memory and cognition, and its inhibition is a common strategy in the treatment of Alzheimer’s disease .
Mode of Action
This compound interacts with acetylcholinesterase, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the brain. The increased acetylcholine levels can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This pathway is involved in many cognitive functions, including memory and learning. By enhancing cholinergic neurotransmission, this compound may help alleviate the cognitive symptoms associated with Alzheimer’s disease .
Result of Action
The primary result of the action of this compound is the enhancement of cholinergic neurotransmission due to increased acetylcholine levels . This can lead to improved cognitive function in patients with Alzheimer’s disease, who typically have reduced levels of acetylcholine .
将来の方向性
生化学分析
Biochemical Properties
5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as acetylcholinesterase (AChE). This compound has been shown to interact with AChE, leading to its inhibition, which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s disease . The interaction between this compound and AChE involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cholinergic signaling pathway by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This elevation in acetylcholine levels can enhance synaptic transmission and improve cognitive functions. Additionally, this compound may influence gene expression related to neuroprotection and cellular stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . The inhibition of acetylcholinesterase results in increased acetylcholine levels, which can enhance cholinergic neurotransmission. Furthermore, this compound may also interact with other proteins and receptors, contributing to its multifaceted biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity against acetylcholinesterase over extended periods Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in acetylcholine levels, which may have therapeutic implications for neurodegenerative diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and memory retention by inhibiting acetylcholinesterase . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . The threshold for these effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation and elimination. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain or alter its biological activity . The effects of this compound on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it may interact with efflux transporters, influencing its accumulation and localization within specific tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within neurons, for example, is essential for its inhibitory effects on acetylcholinesterase and subsequent enhancement of cholinergic neurotransmission
特性
IUPAC Name |
5-chloro-4-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S.ClH/c1-13-15(19)7-8-16-17(13)20-18(23-16)22-11-9-21(10-12-22)14-5-3-2-4-6-14;/h2-8H,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMIPCAUFDFISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C4=CC=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B2536947.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2536954.png)
![7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2536955.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2536956.png)
![Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2536957.png)
![2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B2536958.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2536961.png)

![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2536963.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2536965.png)
